2-Methoxy-[1,1'-biphenyl]-4-amine
Overview
Description
2-Methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to one ring and an amine group (-NH2) attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methoxy-[1,1’-biphenyl]-4-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For example, 2-methoxyphenylboronic acid can be coupled with 4-bromoaniline under mild conditions to yield the desired product .
Another method involves the Ullmann reaction, where a copper catalyst is used to couple an aryl halide with an amine. This reaction can be performed under relatively mild conditions and is often used for the synthesis of biphenyl derivatives .
Industrial Production Methods
Industrial production of 2-Methoxy-[1,1’-biphenyl]-4-amine typically involves large-scale Suzuki–Miyaura coupling reactions. These reactions are carried out in batch or continuous flow reactors, using palladium catalysts and aryl boronic acids. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro derivative of this compound can be reduced to the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-[1,1’-biphenyl]-4-amine.
Reduction: Formation of 2-Methoxy-[1,1’-biphenyl]-4-amine from its nitro derivative.
Substitution: Formation of N-alkyl or N-acyl derivatives of 2-Methoxy-[1,1’-biphenyl]-4-amine.
Scientific Research Applications
2-Methoxy-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-[1,1’-biphenyl]-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybiphenyl: Lacks the amine group, making it less reactive in nucleophilic substitution reactions.
4-Amino-[1,1’-biphenyl]: Lacks the methoxy group, affecting its solubility and reactivity.
2-Hydroxy-[1,1’-biphenyl]-4-amine: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
Uniqueness
2-Methoxy-[1,1’-biphenyl]-4-amine is unique due to the presence of both methoxy and amine groups, which provide a combination of reactivity and solubility properties. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-methoxy-4-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARIVKURFQYWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-24-2 | |
Record name | 2-Methoxy[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56970-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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